molecular formula C8H3ClF3NO B12865327 4-Chloro-2-(trifluoromethyl)benzo[d]oxazole

4-Chloro-2-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B12865327
M. Wt: 221.56 g/mol
InChI Key: WYHGJYZSNCRKTC-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-nitrobenzotrifluoride with a suitable nucleophile, followed by cyclization to form the benzoxazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(trifluoromethyl)benzo[d]oxazole is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable for various applications .

Properties

Molecular Formula

C8H3ClF3NO

Molecular Weight

221.56 g/mol

IUPAC Name

4-chloro-2-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H3ClF3NO/c9-4-2-1-3-5-6(4)13-7(14-5)8(10,11)12/h1-3H

InChI Key

WYHGJYZSNCRKTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(O2)C(F)(F)F

Origin of Product

United States

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